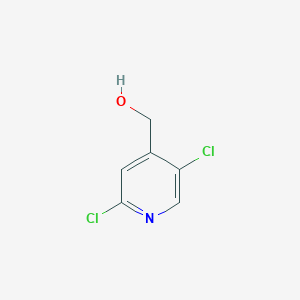
(2,5-Dichloropyridin-4-yl)methanol
Übersicht
Beschreibung
“(2,5-Dichloropyridin-4-yl)methanol” is a chemical compound with the empirical formula C6H5Cl2NO . Its molecular weight is 178.02 . The compound is solid in form .
Synthesis Analysis
The synthesis of “(2,5-Dichloropyridin-4-yl)methanol” involves the use of borane-THF in tetrahydrofuran at 0 - 20℃ for 2 hours in an inert atmosphere . Another method involves the use of sodium tetrahydroborate in tetrahydrofuran and ethanol at 50℃ for 4 hours .
Molecular Structure Analysis
The SMILES string of “(2,5-Dichloropyridin-4-yl)methanol” is ClC1=NC=C (Cl)C (CO)=C1 . The InChI key is ANEJVRSCWQZIPR-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(2,5-Dichloropyridin-4-yl)methanol” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Field
Application
The compound (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, which is structurally similar to (2,5-Dichloropyridin-4-yl)methanol, was used in a study to determine its crystal structure .
Method
The crystal structure was determined using X-ray diffraction. The crystal was prepared by adding an ethanol solution of 5-chlorosalicylaldehyde to an ethanol solution of 2-amino-5-methylpyridine .
Results
The crystal structure was successfully determined, and the results were published in the journal Zeitschrift für Kristallographie .
Anti-Fibrosis Activity
Field
Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, structurally similar to (2,5-Dichloropyridin-4-yl)methanol, were synthesized and their anti-fibrotic activities were evaluated .
Method
The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Two compounds showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Synthesis of Pyrazolo[4,3-c]pyridines
Field
Application
A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde .
Method
The synthesis involved an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids .
Results
The synthesis resulted in a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines .
Fabrication of Functionalized Silica Nanoparticles
Field
Application
Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
Method
The fabrication of functionalized silica nanoparticles involves various methods, including surface modification .
Results
The functionalized silica nanoparticles have been extensively highlighted for their attractive applications in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
Synthesis of Cyclopentanone Products
Application
The analytical results showed that cat.1 and cat.2 with 2-pyridinecarbonyl or 3-pyridinecarbonyl on the ligands produce better yield of cyclopentanone products .
Method
The synthesis involved the use of catalysts with 2-pyridinecarbonyl or 3-pyridinecarbonyl on the ligands .
Results
The synthesis resulted in 96.2% conversion of cyclopentene and 76.3% yield of cyclopentanone in the presence of molecular oxygen as the sole oxidant .
Safety And Hazards
“(2,5-Dichloropyridin-4-yl)methanol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a hazard statement of H302, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
Relevant Papers
One relevant paper is “Synthesis, crystal structure, and magnetic properties of a cobalt (II) complex with (3,5-dichloropyridin-4-yl) (pyridin-4-yl)methanol” by Zhicheng Zhu and Masahiro Mikuriya . The paper discusses the preparation of a novel bridging ligand, (3,5-dichloropyridin-4-yl) (pyridin-4-yl)methanol (I), and its cobalt (II) complex, [Co (I)2 (NCS)2]n (II). The structures of ligand I and complex II were determined by single crystal X-ray analysis .
Eigenschaften
IUPAC Name |
(2,5-dichloropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEJVRSCWQZIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363199 | |
| Record name | (2,5-dichloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichloropyridin-4-yl)methanol | |
CAS RN |
866039-42-1 | |
| Record name | (2,5-dichloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



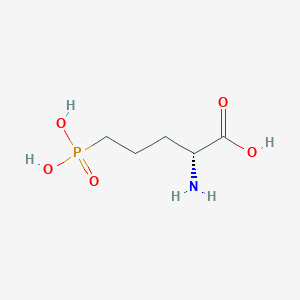

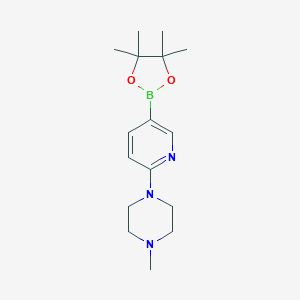



![Trisodium guanosine 5'-[beta,gamma-imido]triphosphate](/img/structure/B31409.png)
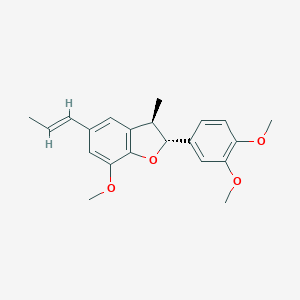
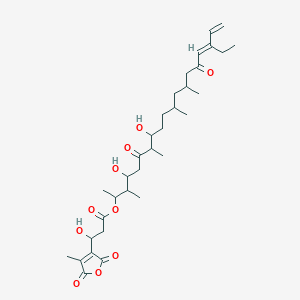
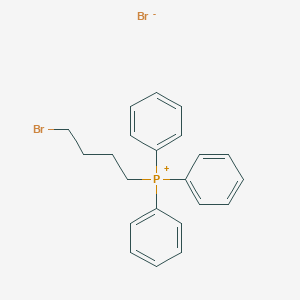



![(E)-10-[6-[12-[5-[9-[6-[(E)-10-[6-[4-[6-[(3E,5E,12E)-21-[6-[(E)-5-[7-[2-[5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide](/img/structure/B31420.png)